molecular formula C15H22ClN3O B5381225 N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide

Cat. No. B5381225
M. Wt: 295.81 g/mol
InChI Key: NYVWAOKVTDNETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as CEM-102, is a novel compound that has shown promising results in scientific research.

Mechanism of Action

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide works by inhibiting bacterial protein synthesis. It binds to the ribosome and prevents the formation of peptide bonds, leading to bacterial cell death.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been shown to have low toxicity and is well-tolerated in animal studies. It has also been found to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has the advantage of being effective against drug-resistant bacteria, which is a growing problem in the medical field. However, it is important to note that further research is needed to fully understand its potential limitations and side effects.

Future Directions

Future research on N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide could include studying its effectiveness in combination with other antibiotics, as well as its potential as a treatment for other bacterial infections. It could also be studied for its potential use in veterinary medicine. Additionally, further research could be done to better understand its mechanism of action and potential limitations.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is synthesized by reacting 5-chloro-2-methylaniline with ethyl chloroacetate to form N-(5-chloro-2-methylphenyl)glycine ethyl ester. This intermediate is then reacted with piperazine and acetic anhydride to form N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its antibacterial properties and has shown effectiveness against a variety of gram-positive and gram-negative bacteria, including drug-resistant strains. It has also shown potential as a treatment for tuberculosis, as it has been found to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O/c1-3-18-6-8-19(9-7-18)11-15(20)17-14-10-13(16)5-4-12(14)2/h4-5,10H,3,6-9,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWAOKVTDNETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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